molecular formula C8H10N2O6S B12514702 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid CAS No. 741635-22-3

4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid

Cat. No.: B12514702
CAS No.: 741635-22-3
M. Wt: 262.24 g/mol
InChI Key: UCQALGQGCKIQCB-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid is a sulfonated aromatic compound featuring a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1, a nitro (-NO₂) group at position 3, and a 2-hydroxyethylamino (-NH-CH₂CH₂OH) group at position 4.

Properties

CAS No.

741635-22-3

Molecular Formula

C8H10N2O6S

Molecular Weight

262.24 g/mol

IUPAC Name

4-(2-hydroxyethylamino)-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C8H10N2O6S/c11-4-3-9-7-2-1-6(17(14,15)16)5-8(7)10(12)13/h1-2,5,9,11H,3-4H2,(H,14,15,16)

InChI Key

UCQALGQGCKIQCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid typically involves the nitration of 4-aminobenzenesulfonic acid followed by the introduction of the hydroxyethyl group. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reacted with ethylene oxide or ethylene chlorohydrin in the presence of a base such as sodium hydroxide to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The nitration and subsequent hydroxyethylation steps are optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-[(2-Aminoethyl)amino]-3-nitrobenzene-1-sulfonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-[(2-Carboxyethyl)amino]-3-nitrobenzene-1-sulfonic acid.

Scientific Research Applications

4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid depends on its application. In biochemical assays, it acts as a substrate that undergoes enzymatic reactions, allowing researchers to study enzyme activity and kinetics. The compound’s functional groups enable it to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents and functional groups:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Potential Applications References
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid C₈H₉N₂O₆S -SO₃H (1), -NO₂ (3), -NH-CH₂CH₂OH (4) Sulfonic acid, nitro, hydroxyethylamino Dyes, pharmaceuticals
2-(4-Aminoaniline)-5-nitrobenzenesulfonic acid C₁₂H₁₁N₃O₅S -SO₃H (1), -NO₂ (5), -NH-C₆H₄-NH₂ (2) Sulfonic acid, nitro, aromatic amine Dye intermediates
4-Methyl-3-nitrobenzenesulfonic acid C₇H₇NO₅S -SO₃H (1), -NO₂ (3), -CH₃ (4) Sulfonic acid, nitro, methyl Industrial synthesis
p-(2-Hydroxyethylamino)-benzenesulfonic acid (sodium salt) C₈H₁₀NNaO₄S -SO₃⁻Na⁺ (1), -NH-CH₂CH₂OH (4) Sulfonate salt, hydroxyethylamino Buffers, surfactants
4-Acetamido-2-aminobenzenesulfonic acid (asulam) C₈H₁₀N₂O₄S -SO₃H (1), -NHCOCH₃ (4), -NH₂ (2) Sulfonic acid, acetamide, amine Herbicide
Key Observations:

Functional Group Influence: The nitro group at position 3 in the target compound enhances electrophilic reactivity compared to non-nitrated analogs like p-(2-hydroxyethylamino)-benzenesulfonic acid . This makes it suitable for reduction reactions to form amines or coupling reactions in dye synthesis .

Synthesis Pathways :

  • describes diazo coupling methods for naphthalene sulfonic acid derivatives, suggesting that the target compound may be synthesized via similar routes using nitrosonaphthols or substituted anilines .

Pharmaceuticals: Hydroxyethylamino groups are present in bioactive molecules like bendamustine derivatives (), suggesting possible pharmacological relevance .

Biological Activity

4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid, commonly referred to as HEANSA, is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of enzymatic activity and its effects on cardiovascular physiology.

  • Molecular Formula : C8H11N3O5S
  • Molecular Weight : 225.26 g/mol
  • Structure : The compound features a nitro group, a sulfonamide moiety, and a hydroxyethyl amine group, which contribute to its biological activity.

HEANSA's biological activity is primarily attributed to its interaction with various biological targets, including enzymes involved in inflammatory processes. Notably, it has been shown to inhibit human lipoxygenases (LOXs), which are crucial in the biosynthesis of eicosanoids that mediate inflammation and other physiological responses.

Inhibition of Lipoxygenases

A study highlighted the compound's effectiveness against platelet-type 12-(S)-LOX, showing nanomolar potency and selectivity over related enzymes such as cyclooxygenases. This inhibition can potentially lead to reduced inflammation and improved outcomes in diseases characterized by excessive inflammatory responses, such as skin diseases and diabetes .

Cardiovascular Effects

Research has demonstrated that HEANSA and its analogs can significantly impact cardiovascular parameters. A study utilizing isolated rat heart models indicated that certain sulfonamide derivatives, including HEANSA, could decrease perfusion pressure and coronary resistance. These effects suggest a potential mechanism involving calcium channel modulation, which is critical in regulating vascular tone and blood pressure .

Compound Effect on Perfusion Pressure Effect on Coronary Resistance
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
2,5-dichloro-N-(4-nitrophenyl)No significant effectNo significant effect
HEANSASignificant decreaseSignificant decrease

Pharmacokinetic Profile

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of HEANSA. Theoretical evaluations indicate favorable permeability characteristics, suggesting that HEANSA could be effectively absorbed when administered .

Case Study 1: Inhibition of LOX in Inflammatory Models

In a controlled laboratory setting, HEANSA was tested for its ability to inhibit LOX activity in human platelets. Results indicated a significant reduction in leukotriene production, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Cardiovascular Impact Assessment

A series of experiments were conducted using isolated rat hearts to assess the cardiovascular effects of HEANSA. The results showed a consistent decrease in both perfusion pressure and coronary resistance over time, indicating a potential therapeutic application in managing hypertension .

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